1-Palmitoyl-2-oleoylphosphatidylethanolamine 1-Palmitoyl-2-oleoylphosphatidylethanolamine 1-palmitoyl-2-oleoyl phosphatidylethanolamine is a phosphatidylethanolamine in which the phosphatidyl acyl groups at C-1 and C-2 are palmitoyl and oleoyl respectively. It is a phosphatidylethanolamine and a (18R,21S)-24-amino-21-hydroxy-21-oxido-15-oxo-16,20,22-trioxa-21lambdalambda(5)-phosphatetracosan-18-yl icosanoate.
Brand Name: Vulcanchem
CAS No.: 10015-88-0
VCID: VC21258322
InChI: InChI=1S/C39H76NO8P/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-39(42)48-37(36-47-49(43,44)46-34-33-40)35-45-38(41)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h17-18,37H,3-16,19-36,40H2,1-2H3,(H,43,44)/b18-17-
SMILES: CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCCCCCC=CCCCCCCCC
Molecular Formula: C39H76NO8P
Molecular Weight: 718 g/mol

1-Palmitoyl-2-oleoylphosphatidylethanolamine

CAS No.: 10015-88-0

Cat. No.: VC21258322

Molecular Formula: C39H76NO8P

Molecular Weight: 718 g/mol

* For research use only. Not for human or veterinary use.

1-Palmitoyl-2-oleoylphosphatidylethanolamine - 10015-88-0

Specification

Description 1-palmitoyl-2-oleoyl phosphatidylethanolamine is a phosphatidylethanolamine in which the phosphatidyl acyl groups at C-1 and C-2 are palmitoyl and oleoyl respectively. It is a phosphatidylethanolamine and a (18R,21S)-24-amino-21-hydroxy-21-oxido-15-oxo-16,20,22-trioxa-21lambdalambda(5)-phosphatetracosan-18-yl icosanoate.
CAS No. 10015-88-0
Molecular Formula C39H76NO8P
Molecular Weight 718 g/mol
IUPAC Name [1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-hexadecanoyloxypropan-2-yl] (Z)-octadec-9-enoate
Standard InChI InChI=1S/C39H76NO8P/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-39(42)48-37(36-47-49(43,44)46-34-33-40)35-45-38(41)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h17-18,37H,3-16,19-36,40H2,1-2H3,(H,43,44)/b18-17-
Standard InChI Key FHQVHHIBKUMWTI-ZCXUNETKSA-N
Isomeric SMILES CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[NH3+])OC(=O)CCCCCCC/C=C\CCCCCCCC
SMILES CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCCCCCC=CCCCCCCCC
Canonical SMILES CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[NH3+])OC(=O)CCCCCCCC=CCCCCCCCC

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